Fmoc-beta-hoala(1-naphthyl)-oh

Catalog No.
S13925043
CAS No.
M.F
C29H25NO4
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-beta-hoala(1-naphthyl)-oh

Product Name

Fmoc-beta-hoala(1-naphthyl)-oh

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid

Molecular Formula

C29H25NO4

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)

InChI Key

QKDVUQGMQTZWKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-beta-homoalanine (1-naphthyl)-hydroxylamine, commonly referred to as Fmoc-beta-homoalanine(1-naphthyl)-OH, is a synthetic amino acid derivative characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protective group and a naphthyl side chain. This compound is notable for its application in peptide synthesis, particularly in the incorporation of non-canonical amino acids into peptides. The molecular formula of Fmoc-beta-homoalanine(1-naphthyl)-OH is C29H25NO4, with a molar mass of 451.51 g/mol .

Typical of amino acids and their derivatives. One significant reaction involves the formation of peptide bonds through coupling reactions with other amino acids. The Fmoc group serves as a temporary protecting group that can be removed under basic conditions, allowing for sequential peptide synthesis. Additionally, the compound can undergo acylation and alkylation reactions due to the presence of both the amine and hydroxyl functional groups .

The synthesis of Fmoc-beta-homoalanine(1-naphthyl)-OH typically involves several steps:

  • Protection of Amino Groups: The initial step often includes the protection of the amino group using the Fmoc group.
  • Formation of Naphthyl Derivative: A naphthyl side chain is introduced through coupling reactions with appropriate precursors.
  • Purification: The crude product is purified using techniques such as chromatography to isolate the desired compound.

Specific methods vary depending on the starting materials and desired end products, but common solvents include tetrahydrofuran and dichloromethane .

Fmoc-1-Nal-OHContains a 1-naphthyl groupUsed in peptide synthesisFmoc-beta-alanineSimple beta-amino acidCommonly used in peptide synthesisFmoc-3-(1-naphthyl)-L-alanineSimilar naphthyl structureInvestigated for neuroactive propertiesN-Beta-(9-fluorenylmethoxycarbonyl)-L-homo(1-naphthyl)alanineIncorporates fluorenylmethoxycarbonyl groupUsed in advanced peptide designs

The uniqueness of Fmoc-beta-homoalanine(1-naphthyl)-OH lies in its specific combination of structural features that enhance its utility in synthesizing complex peptides while maintaining stability during reaction processes .

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

451.17835828 g/mol

Monoisotopic Mass

451.17835828 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-10

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